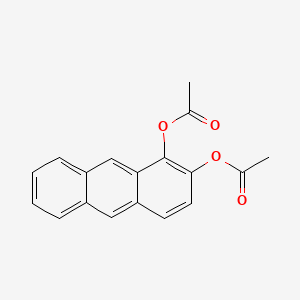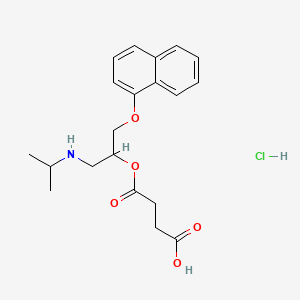
Propranolol hemisuccinate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propranolol hemisuccinate hydrochloride is a derivative of propranolol, a non-selective beta-adrenergic receptor antagonist. It is commonly used in the treatment of various cardiovascular conditions, including hypertension, angina pectoris, and arrhythmias. This compound is known for its ability to block the action of epinephrine and norepinephrine on both beta-1 and beta-2 adrenergic receptors, leading to a decrease in heart rate and blood pressure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propranolol hemisuccinate hydrochloride typically involves the reaction of propranolol with succinic anhydride to form propranolol hemisuccinate, followed by the addition of hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow processes. This method ensures high yield and purity by controlling reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalytic amounts of water has been found beneficial in reducing by-products and improving the overall efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
Propranolol hemisuccinate hydrochloride undergoes various chemical reactions, including:
Oxidation: Propranolol can be oxidized to form naphthyloxylactic acid.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions often involve the use of catalysts like palladium on carbon (Pd/C) and solvents such as methanol or ethanol.
Major Products Formed
Oxidation: Naphthyloxylactic acid.
Reduction: Reduced derivatives of propranolol.
Substitution: Various substituted propranolol derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Propranolol hemisuccinate hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying beta-adrenergic receptor interactions and drug-receptor binding kinetics.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Extensively used in clinical research for treating cardiovascular diseases, anxiety disorders, and migraine prophylaxis.
Industry: Employed in the development of sustained-release formulations and drug delivery systems
Mecanismo De Acción
Propranolol hemisuccinate hydrochloride exerts its effects by competitively blocking beta-adrenergic receptors. This blockade prevents the binding of epinephrine and norepinephrine, leading to a decrease in heart rate, myocardial contractility, and blood pressure. The compound interacts with both beta-1 and beta-2 adrenergic receptors, affecting various physiological processes such as cardiac output and vascular resistance .
Comparación Con Compuestos Similares
Similar Compounds
Atenolol: A selective beta-1 adrenergic receptor antagonist.
Metoprolol: Another selective beta-1 adrenergic receptor antagonist.
Carvedilol: A non-selective beta-adrenergic receptor antagonist with additional alpha-1 blocking activity
Uniqueness
Propranolol hemisuccinate hydrochloride is unique due to its non-selective nature, allowing it to block both beta-1 and beta-2 adrenergic receptors. This broad spectrum of activity makes it effective in treating a variety of conditions, including those that involve both cardiac and non-cardiac beta receptors .
Propiedades
Número CAS |
75020-10-9 |
|---|---|
Fórmula molecular |
C20H26ClNO5 |
Peso molecular |
395.9 g/mol |
Nombre IUPAC |
4-[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxy-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C20H25NO5.ClH/c1-14(2)21-12-16(26-20(24)11-10-19(22)23)13-25-18-9-5-7-15-6-3-4-8-17(15)18;/h3-9,14,16,21H,10-13H2,1-2H3,(H,22,23);1H |
Clave InChI |
PTLKAZZGYNERQX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC(=O)CCC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene](/img/structure/B14437403.png)

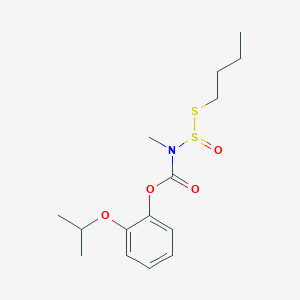


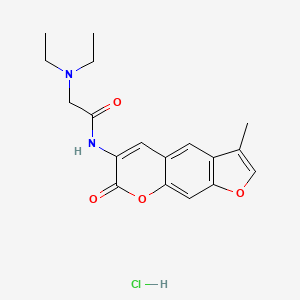
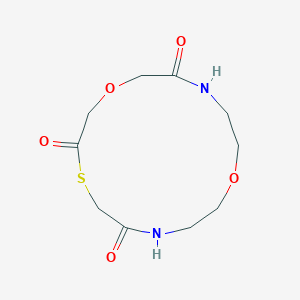

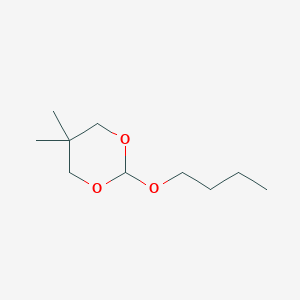
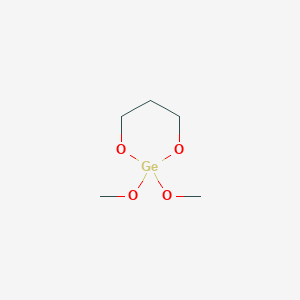

![4-[2-(1H-Imidazol-1-yl)ethyl]phenol](/img/structure/B14437487.png)

